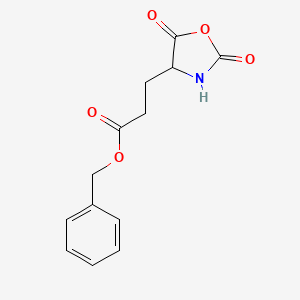![molecular formula C13H16N2O2S B3075315 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile CAS No. 1029603-11-9](/img/structure/B3075315.png)
4-[(Piperidine-1-sulfonyl)methyl]benzonitrile
Overview
Description
4-[(Piperidine-1-sulfonyl)methyl]benzonitrile is a chemical compound with the CAS Number: 227935-30-0 . It has a molecular weight of 250.32 and its IUPAC name is 4-(1-piperidinylsulfonyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile is represented by the linear formula C12H14N2O2S . The InChI code for this compound is 1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile include a molecular weight of 250.32 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines as building blocks for novel drugs. The piperidine moiety is present in over twenty classes of pharmaceuticals, including alkaloids. Scientists continue to investigate the design and biological evaluation of potential drugs containing the piperidine scaffold .
Dual Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors targeting clinically relevant kinases, such as Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Chemical Synthesis and Functionalization
Efficient methods for synthesizing substituted piperidines are essential. Researchers focus on developing cost-effective routes for constructing piperidine-containing compounds. These methods involve cyclization, cycloaddition, annulation, and multicomponent reactions. Functionalization of the piperidine ring further enhances its versatility .
Spiropiperidines and Condensed Piperidines
Exploration of intra- and intermolecular reactions has led to the discovery of spiropiperidines and condensed piperidines. These structural motifs offer unique opportunities for drug design and bioactivity studies. Researchers investigate their synthesis and potential applications .
Biological Activity and Pharmacological Evaluation
Both synthetic and natural piperidines exhibit diverse biological activities. Researchers study their effects on cellular processes, receptors, and enzymes. Understanding the pharmacological properties of piperidine-containing compounds aids in drug discovery and optimization .
Hydrogenation and Amination Reactions
Hydrogenation and amination reactions provide valuable routes to functionalized piperidines. These transformations allow researchers to introduce substituents and modify the piperidine core. Investigating reaction conditions and selectivity is crucial for efficient synthesis .
Safety and Hazards
properties
IUPAC Name |
4-(piperidin-1-ylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-10-12-4-6-13(7-5-12)11-18(16,17)15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPRBHFJXMUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Piperidine-1-sulfonyl)methyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)



![Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate](/img/structure/B3075322.png)


![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)

